Methyl 4-(1H-pyrazol-1-yl)benzoate
Overview
Description
Methyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound of interest is a derivative of this class, where a pyrazole ring is attached to a benzene ring that carries a methoxy carbonyl group.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. However, the specific synthesis of Methyl 4-(1H-pyrazol-1-yl)benzoate is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, which could suggest a potential pathway for the synthesis of related pyrazole derivatives . Another paper describes the synthesis of pyrazole derivatives by condensation reactions, which could be a plausible method for synthesizing Methyl 4-(1H-pyrazol-1-yl)benzoate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, the structure of a pyrazole derivative was confirmed by single-crystal X-ray diffraction studies . Quantum mechanical calculations, such as Density Functional Theory (DFT), can also provide insights into the molecular structure, as demonstrated in the analysis of a sulfonamide pyrazole derivative .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers provided do not detail specific reactions for Methyl 4-(1H-pyrazol-1-yl)benzoate, but they do mention reactions involving similar compounds. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with heterocyclic compounds to afford benzoylamino substituted derivatives . This indicates that Methyl 4-(1H-pyrazol-1-yl)benzoate could potentially undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. The papers describe various properties such as antimicrobial activities , vibrational frequencies , and luminescent properties . Theoretical studies, including DFT calculations, can predict properties like dipole moments and hyperpolarizability, which are relevant for understanding the compound's behavior in different environments . Additionally, thermal analysis can provide information on the stability of the compound under different temperature conditions .
Scientific Research Applications
1. Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . They have been found to have antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
2. Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their herbicidal properties .
3. Coordination Chemistry
Pyrazoles are used in coordination chemistry . They can act as ligands, coordinating to metal ions to form complexes .
4. Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to form organometallic compounds .
5. Antileishmanial Structures
4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives, which are similar to “Methyl 4-(1H-pyrazol-1-yl)benzoate”, have been found to have antileishmanial properties . They have been used against Leishmania infantum and Leishmania amazonensis .
properties
IUPAC Name |
methyl 4-pyrazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-5-10(6-4-9)13-8-2-7-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOPDJQWCXROJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359574 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-pyrazol-1-yl)benzoate | |
CAS RN |
400750-29-0 | |
Record name | Methyl 4-(1H-pyrazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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